molecular formula C17H22IN3O2 B4330879 N-(4-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

N-(4-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Cat. No.: B4330879
M. Wt: 427.28 g/mol
InChI Key: BXQNMPOJFKKMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide” is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including an ethoxyphenyl group, an iodinated pyrazole ring, and a butanamide backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, iodination can be achieved using iodine and a suitable oxidizing agent.

    Attachment of the butanamide chain: This can be done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a butanoyl chloride in the presence of a base.

    Introduction of the ethoxyphenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the ethoxyphenyl group to the butanamide backbone.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(4-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide” can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium azide or organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, it could be explored as a lead compound for drug development, particularly if it shows promising biological activity.

Industry

In the industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “N-(4-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide” would depend on its specific biological target. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Disrupting cellular membranes: Leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
  • N-(4-ethoxyphenyl)-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Uniqueness

The uniqueness of “N-(4-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide” lies in the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its chloro or bromo analogs.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22IN3O2/c1-4-23-15-9-7-14(8-10-15)19-16(22)6-5-11-21-13(3)17(18)12(2)20-21/h7-10H,4-6,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQNMPOJFKKMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCN2C(=C(C(=N2)C)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Reactant of Route 3
Reactant of Route 3
N-(4-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Reactant of Route 4
N-(4-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Reactant of Route 5
Reactant of Route 5
N-(4-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Reactant of Route 6
Reactant of Route 6
N-(4-ethoxyphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.